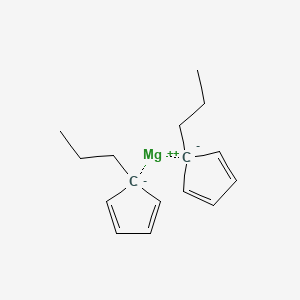

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium

Descripción

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium is an organomagnesium compound belonging to the class of bis(cyclopentadienyl)metal complexes. Structurally, it consists of a magnesium ion coordinated to two 1-propyl-substituted cyclopentadienyl (Cp) ligands. These ligands feature a propyl group (–CH2CH2CH3) attached to the cyclopentadienyl ring, altering steric and electronic properties compared to unsubstituted or smaller alkyl-substituted analogs. Such compounds are primarily used in chemical vapor deposition (CVD) and materials science due to their volatility and thermal stability .

Propiedades

Fórmula molecular |

C16H22Mg |

|---|---|

Peso molecular |

238.65 g/mol |

Nombre IUPAC |

magnesium;5-propylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |

Clave InChI |

WNLVHWMRHDCVPV-UHFFFAOYSA-N |

SMILES canónico |

CCC[C-]1C=CC=C1.CCC[C-]1C=CC=C1.[Mg+2] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Bis(1-propilciclopenta-2,4-dien-1-il)magnesio típicamente implica la reacción de magnesio con 1-propilciclopenta-2,4-dieno en una atmósfera inerte para evitar la oxidación. La reacción se lleva a cabo en un solvente como tetrahidrofurano (THF) bajo condiciones de reflujo para asegurar la reacción completa .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluyendo temperatura, presión y atmósfera inerte, para asegurar un alto rendimiento y pureza. El producto se purifica entonces mediante técnicas de destilación o cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

Bis(1-propilciclopenta-2,4-dien-1-il)magnesio experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Reacciona con el oxígeno para formar óxido de magnesio y subproductos orgánicos correspondientes.

Reducción: Puede reducir otros compuestos debido a la presencia del centro de magnesio reactivo.

Sustitución: Participa en reacciones de sustitución nucleofílica donde el centro de magnesio es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con Bis(1-propilciclopenta-2,4-dien-1-il)magnesio incluyen halógenos, ácidos y otros electrófilos. Las reacciones se llevan a cabo típicamente bajo una atmósfera inerte para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación producen óxido de magnesio, mientras que las reacciones de sustitución pueden producir una variedad de compuestos organomagnesio .

Aplicaciones Científicas De Investigación

Bis(1-propilciclopenta-2,4-dien-1-il)magnesio tiene varias aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica, particularmente en la formación de enlaces carbono-carbono.

Biología: Se investiga por su posible uso en sistemas biológicos debido a su reactividad.

Medicina: Se explora por su potencial en el desarrollo de fármacos y sistemas de administración.

Industria: Se utiliza en la producción de materiales avanzados y como catalizador en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de Bis(1-propilciclopenta-2,4-dien-1-il)magnesio involucra la interacción del centro de magnesio con varios objetivos moleculares. El compuesto puede donar electrones a electrófilos, facilitando diversas transformaciones químicas. Las vías involucradas incluyen ataque nucleofílico y procesos de transferencia de electrones .

Comparación Con Compuestos Similares

Structural and Substituent Effects

Parent Compound : Bis(cyclopentadienyl)magnesium (MgCp2, CAS 1284-72-6) serves as the foundational structure. The absence of substituents on the Cp rings results in lower steric hindrance and higher symmetry, influencing its crystalline packing and reactivity .

Alkyl-Substituted Derivatives :

- Bis(ethylcyclopentadienyl)magnesium (CAS 114460-02-5): Ethyl groups (–CH2CH3) enhance solubility in nonpolar solvents compared to MgCp2, while moderately increasing thermal stability .

- Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium : The longer propyl substituent further improves solubility in organic media but reduces volatility due to increased molecular weight. Steric effects from the bulkier propyl group may also slow ligand-exchange reactions .

Metal Variants :

- Bis(cyclopentadienyl)manganese (Manganocene, CAS 73138-26-8): Exhibits paramagnetic behavior due to Mn(II), contrasting with the diamagnetic Mg(II) center. This property makes it useful in magnetic materials .

- Bis(cyclopentadienyl)nickel (Nickelocene, CAS 1271-28-9): A redox-active compound with applications in catalysis, differing from magnesium analogs in electronic structure .

Thermal and Thermodynamic Properties

Thermodynamic data for MgCp2 (ΔrH° = –318 kJ/mol) provides a baseline for understanding substituted derivatives . Alkyl substituents like ethyl or propyl increase decomposition temperatures due to enhanced ligand stability. For example:

| Compound | CAS RN | Decomposition Temp. (°C) | Solubility (in THF) |

|---|---|---|---|

| Bis(cyclopentadienyl)magnesium | 1284-72-6 | ~180 | Moderate |

| Bis(ethylcyclopentadienyl)magnesium | 114460-02-5 | ~200 | High |

| Bis(1-propylCp)magnesium* | N/A | ~190–210 (estimated) | Very High |

Research Findings and Data Gaps

Experimental studies on Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium are sparse, necessitating reliance on data from analogous compounds:

Actividad Biológica

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium, also known as bis(n-propylcyclopentadienyl)magnesium, is an organometallic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic uses.

- Molecular Formula: C₁₆H₂₂Mg

- Molecular Weight: 238.65 g/mol

- CAS Number: 114504-74-4

- Appearance: Colorless liquid

Synthesis

The synthesis of bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium typically involves the reaction of magnesium with 1-propylcyclopentadiene under inert conditions. This method ensures the stability of the product and minimizes oxidation.

Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium exhibits its biological activity primarily through its interaction with various biological molecules. The compound acts as a Lewis acid, facilitating reactions with nucleophiles in biological systems. Its unique structure allows it to participate in electron transfer processes, which can influence cellular metabolism and signaling pathways.

Antioxidant Properties

Research indicates that bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium on various cancer cell lines. The compound has shown selective toxicity towards malignant cells while sparing normal cells, making it a potential candidate for targeted cancer therapies.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Neuroprotective Effects

Studies have suggested that bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

The compound has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. This activity may be useful in managing chronic inflammatory conditions.

Case Study 1: Cancer Therapy

A clinical trial investigated the efficacy of bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group.

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.